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Compound of Interest

Compound Name: 2,3-diisopropoxyquinoxaline

Cat. No.: B3821776

Get Quote

Executive Summary & Structural Context
2,3-Diisopropoxyquinoxaline (C₁₄H₁₈N₂O₂, MW 246.[1]30) represents a critical scaffold in

medicinal chemistry, serving as a precursor for bioactive quinoxaline derivatives.[1] Its

structural integrity hinges on the two isopropoxy ether linkages at the C2 and C3 positions of

the pyrazine ring.

For the analytical chemist, this molecule presents a distinct "Double-Drop" fragmentation

signature due to the specific lability of the secondary alkyl ether groups. This guide compares

its ionization behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI),

providing a mechanistic roadmap for structural validation.[1]
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Parameter Value

Formula C₁₄H₁₈N₂O₂

Exact Mass 246.1368 Da

Core Scaffold Quinoxaline (1,4-diazanaphthalene)

Substituents
2

Isopropoxy (-OCH(CH₃)₂)

Key Lability -Hydrogen elimination (Propene loss)

Mechanistic Fragmentation Analysis (The "Why")
Unlike methoxy analogs, which typically require high energy to fracture the O-C bond, the

isopropoxy group contains

-hydrogens accessible for rearrangement.[1] The fragmentation is governed by McLafferty-type
rearrangements and 4-center eliminations.[1]

The "Double-Drop" Pathway
The defining characteristic of 2,3-diisopropoxyquinoxaline in EI-MS is the sequential loss of

two propene molecules (

, 42 Da).

Primary Elimination (

m/z -42): The radical cation triggers a hydrogen transfer from one isopropyl methyl group to
the ether oxygen or ring nitrogen. This eliminates neutral propene, yielding the mono-keto
tautomer (m/z 204).[1]

Secondary Elimination (

m/z -42): The second isopropoxy group undergoes an identical elimination, yielding the
stable 2,3-quinoxalinedione core (m/z 162).[1]
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Core Degradation: The dione core subsequently loses carbon monoxide (CO) to form

unstable intermediates at m/z 134 and m/z 106.[1]

Visualization of Fragmentation Pathway
The following DOT diagram maps the precise ion transitions.

Molecular Ion (M+)
m/z 246

[C14H18N2O2]+.

Fragment 1
m/z 204

[M - C3H6]+.
(Mono-keto form)

Loss of Propene (-42 Da)
4-Center Elimination

Base Core (Dione)
m/z 162

[M - 2(C3H6)]+.
(2,3-Quinoxalinedione)

Loss of Propene (-42 Da)
Secondary Elimination

Ring Contraction
m/z 134

[162 - CO]+.

Loss of CO (-28 Da)

Benzyne-like
m/z 106

[134 - CO]+.

Loss of CO (-28 Da)

Click to download full resolution via product page

Caption: Stepwise fragmentation pathway showing the sequential loss of propene moieties

followed by ring degradation.
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Comparative Analysis: Method Performance
This section contrasts the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this

specific compound.

Comparison 1: Structural Elucidation Capability
Feature Electron Ionization (EI) Electrospray Ionization (ESI)

Primary Ion
m/z 246 (

)

m/z 247 (

) or 269 (

)

Base Peak Often m/z 162 (Core) or 204
m/z 247 (Intact Protonated

Molecule)

Fragment Richness
High. Reveals substituent

structure via 42 Da losses.[1]

Low. Requires CID (MS/MS) to

induce fragmentation.[1]

Utility

Best for Identification.

Confirms the "diisopropoxy"

structure via propene loss.

Best for Quantitation.

Maximizes sensitivity for intact

molecule detection.[1]

Comparison 2: Substituent Differentiation (Isopropoxy
vs. Methoxy)
Why choose the isopropoxy derivative? The MS footprint is distinct from the methoxy analog.

2,3-Diisopropoxy: Shows

42 losses (Alkene elimination).[1]

2,3-Dimethoxy: Cannot lose alkene.[1] Fragments via loss of Formaldehyde (

, 30 Da) or Methyl radicals (

, 15 Da).[1]
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Implication: If your spectrum shows clean losses of 42 Da, you have successfully

synthesized the isopropoxy derivative, not the methoxy impurity.

Experimental Protocols
Protocol A: GC-MS Structural Confirmation (EI)
Use this protocol to validate the synthesis product.

Sample Prep: Dissolve 1 mg 2,3-diisopropoxyquinoxaline in 1 mL Dichloromethane

(DCM).

Inlet: Split mode (20:1), 250°C.

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.[1]

Oven: 80°C (1 min)

20°C/min

280°C.

Source: 70 eV, 230°C.

Validation Criteria:

Presence of M+ at 246.[1]

Presence of fragment at 204 (M-42).[1]

Dominant peak at 162 (M-84).[1]

Protocol B: LC-MS/MS Quantitation (ESI)
Use this protocol for pharmacokinetic (PK) studies.[1]

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 5 mins.
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Ionization: ESI Positive Mode (+ve).

MRM Transition (Quantifier):

(Loss of both isopropyls + H transfer).[1]

MRM Transition (Qualifier):

(Loss of single propene).[1]

Data Interpretation Table
Use this reference table to assign peaks in your spectrum.

m/z (EI) Ion Identity Origin / Mechanism
Relative
Abundance
(Predicted)

246 Molecular Ion Moderate (10-30%)

231 -Cleavage (Methyl

loss)
Low (<5%)

204
McLafferty/Elimination

(Loss of 1st Propene)
High (40-60%)

162
Core Dione (Loss of

2nd Propene)
Base Peak (100%)

134 Ring Contraction Moderate

106
Benzyne-type

fragment
Moderate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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